molecular formula C30H52O B1143475 Cholesteryl propyl ether CAS No. 10322-02-8

Cholesteryl propyl ether

Cat. No.: B1143475
CAS No.: 10322-02-8
M. Wt: 428.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl propyl ether, also known as 3β-Hydroxy-5-cholestene 3-propyl ether, is a derivative of cholesterol where the hydroxyl group at the third position is replaced by a propyl ether group. This compound is part of a broader class of cholesterol derivatives that have various applications in scientific research and industry.

Preparation Methods

Cholesteryl propyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting cholesterol with a strong base such as sodium hydride (NaH). The reaction conditions include the use of an aprotic solvent and a controlled temperature to ensure the formation of the ether bond .

Chemical Reactions Analysis

Cholesteryl propyl ether primarily undergoes reactions typical of ethers, such as acidic cleavage. In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether bond can be cleaved to form the corresponding alcohol and alkyl halide. This reaction proceeds via an S_N2 mechanism for primary and secondary ethers, while tertiary ethers may undergo an S_N1 mechanism .

Mechanism of Action

The mechanism of action of cholesteryl propyl ether involves its interaction with lipid membranes and lipoproteins. As a derivative of cholesterol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs), which are crucial for cholesterol transport and metabolism .

Comparison with Similar Compounds

Cholesteryl propyl ether can be compared with other cholesterol derivatives such as cholesteryl oleyl carbonate and cholesteryl nonanoate. These compounds share a similar steroid backbone but differ in their functional groups, which can lead to variations in their physical and chemical properties. For instance, cholesteryl oleyl carbonate has a longer and more flexible side chain, which can affect its behavior in lipid membranes compared to this compound .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQNHGBERIULCP-OCBUSCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.